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Compound of Interest

Compound Name: 4-Chloro-3-methylaniline

Cat. No.: B014550 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the biological activities of halogenated methylaniline derivatives,

supported by available experimental data. The strategic placement of halogen atoms on the

methylaniline scaffold has been shown to significantly influence their biological profile, leading

to a range of activities from antimicrobial to anticancer effects.

This guide summarizes key findings on the antimicrobial, anticancer, and genotoxic activities of

these compounds. Detailed experimental protocols for common biological assays are provided,

along with visualizations of relevant signaling pathways to facilitate a deeper understanding of

their potential mechanisms of action.

Antimicrobial Activity
Halogenated aniline and N-methylaniline derivatives have demonstrated notable activity

against a spectrum of bacterial pathogens. The type of halogen and its position on the aromatic

ring are critical determinants of antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Halogenated Aniline Derivatives
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Compound Test Organism MIC (µg/mL)
Biofilm
Inhibition IC50
(µg/mL)

Reference

4-Bromo-3-

chloroaniline

Uropathogenic

Escherichia coli

(UPEC)

200 10 [1]

3,5-

Dibromoaniline

Uropathogenic

Escherichia coli

(UPEC)

100 10 [1]

Halogenated

Pyrrolopyrimidine

s (Bromo and

Iodo derivatives)

Staphylococcus

aureus
8 Not Reported [2]

MIC: Minimum Inhibitory Concentration

A study on halogenated anilines revealed that 3,5-dibromoaniline exhibited a lower Minimum

Inhibitory Concentration (MIC) against uropathogenic E. coli (UPEC) compared to 4-bromo-3-

chloroaniline, suggesting that the presence of two bromine atoms enhances its antibacterial

potency.[1] Both compounds, however, showed significant biofilm inhibition at the same

concentration.[1] In another study, bromo and iodo derivatives of halogenated

pyrrolopyrimidines showed potent activity against Staphylococcus aureus.[2]

Mechanism of Antimicrobial Action
The antimicrobial and antibiofilm effects of some halogenated anilines are suggested to stem

from the inhibition of adenylate cyclase activity.[1] The presence of halogen atoms appears to

enhance the binding affinity of these compounds to the enzyme through stabilizing halogen

bond interactions.[1]
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Caption: Proposed mechanism of antimicrobial action.

Anticancer and Cytotoxic Activity
Derivatives of anilinoquinazolines and anilinoquinolines, which are structurally related to

halogenated methylanilines, have shown significant potential as anticancer agents.[3] Their

mechanism often involves the inhibition of key signaling pathways implicated in cancer cell

proliferation and survival.

Table 2: In Vitro Anticancer Activity of Anilinoquinazoline and Anilinoquinoline Derivatives

Compound
ID

Target Cell
Line

IC50 (µM)
Reference
Compound

Reference
IC50 (µM)

Source

8a
A431

(Carcinoma)
2.62 Erlotinib >100 [3]

1f
HeLa

(Cervical)
>50 Gefitinib 17.12 [3]

BGC823

(Gastric)
3.21 Gefitinib 19.27 [3]

2i
HeLa

(Cervical)
7.15 Gefitinib 17.12 [3]

BGC823

(Gastric)
4.65 Gefitinib 19.27 [3]

10k A549 (Lung) 0.07 Afatinib 0.05 [3]

PC-3

(Prostate)
7.67 Afatinib 4.1 [3]

MCF-7

(Breast)
4.65 Afatinib 5.83 [3]

HeLa

(Cervical)
4.83 Afatinib 6.81 [3]

4a
MDA-MB-231

(Breast)
0.88 Not Reported Not Reported [3]
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IC50: Half-maximal inhibitory concentration

The data indicates that the cytotoxic activity of these compounds varies depending on the

specific chemical structure and the cancer cell line being tested. For instance, compound 10k

demonstrated high potency against the A549 lung cancer cell line, with an IC50 value

comparable to the established drug Afatinib.[3]

EGFR and VEGFR-2 Signaling Pathways in Cancer
Many anilino-based compounds exert their anticancer effects by targeting receptor tyrosine

kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial

Growth Factor Receptor 2 (VEGFR-2).[3] These receptors are critical for tumor growth,

proliferation, and angiogenesis.
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Caption: Dual inhibition of EGFR and VEGFR-2 signaling.

Genotoxicity
The genotoxicity of several aniline derivatives has been investigated. A DNA repair test with rat

hepatocytes showed that 2-chloro-4-methylaniline and 4-chloro-N-methylaniline elicited positive

DNA repair responses, suggesting potential carcinogenicity.[4] These findings are consistent

with bacterial mutagenicity tests for these compounds.[4]

Experimental Protocols
Synthesis of Halogenated N-Methylaniline Derivatives
A general method for the synthesis of halogenated N-methylanilines involves the reaction of the

corresponding halogenated aniline with a methylating agent. For example, 2-fluoro-N-

methylaniline can be synthesized from 2-fluoroaniline.[5]
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Caption: General synthesis workflow.

Detailed Protocol for 2-Fluoro-N-methylaniline Synthesis:

Paraformaldehyde (4 mmol) is dissolved in methanol (25 mL) and refluxed at 85°C until

dissolved.

In a separate flask, 2-fluoroaniline (2.67 mmol) and potassium hydroxide (5.34 mmol) are

dissolved in methanol (3 mL).

The two solutions are mixed and refluxed at 85°C for 2 hours.

The reaction mixture is cooled to 0°C, and sodium borohydride (5.34 mmol) is slowly added.

The mixture is refluxed again at 85°C for 1 hour.

After the reaction is complete, the methanol is removed under vacuum.

The product is extracted using water and ethyl acetate.[5]

Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of

a microorganism.

Broth Microdilution Method:

A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a

suitable broth medium (e.g., Mueller-Hinton broth).

Each well is inoculated with a standardized suspension of the test microorganism (e.g.,

approximately 5x10^5 CFU/mL).

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

The MIC is determined as the lowest concentration of the compound at which no visible

growth (turbidity) is observed.[6]
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Cytotoxicity (MTT) Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an

indicator of cell viability and proliferation.

General Protocol:

Cells are seeded in a 96-well plate and allowed to adhere overnight.

The cells are then treated with various concentrations of the test compound and incubated

for a specific period (e.g., 72 hours).

A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to

each well and incubated for a few hours. Metabolically active cells will reduce the yellow

MTT to purple formazan crystals.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance of the resulting purple solution is measured using a microplate reader

(typically around 570 nm).

The percentage of cell viability is calculated relative to untreated control cells, and the IC50

value is determined from the dose-response curve.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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